molecular formula C20H18N6OS2 B296617 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B296617
M. Wt: 422.5 g/mol
InChI Key: VWYSNUMDKKPQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as AMTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of xanthine oxidase by binding to the enzyme's active site and preventing the formation of uric acid. Similarly, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of carbonic anhydrase by binding to the enzyme's active site and preventing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects:
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects. For example, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Additionally, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to decrease the levels of lactate dehydrogenase (LDH) in cancer cells, which can lead to decreased tumor growth. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been found to decrease the levels of interleukin-6 (IL-6) in cancer cells, which can lead to decreased inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its broad range of potential applications. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit activity against several cancer cell lines, bacterial strains, and enzymes, making it a versatile compound for scientific research. Additionally, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of using 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential toxicity. While 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to be relatively non-toxic to healthy cells, it can be toxic to cancer cells at high concentrations. Therefore, careful dosing and monitoring are necessary when using 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide-based cancer therapies. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit activity against several cancer cell lines, and further research could lead to the development of more effective cancer treatments. Another area of interest is the development of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide-based antimicrobial agents. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit activity against several bacterial strains, and further research could lead to the development of more effective antibiotics. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and its potential applications in enzyme inhibition.

Synthesis Methods

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized by reacting 2-mercapto-N-(4-phenyl-1,3-thiazol-2-yl)acetamide with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a white solid, which can be purified by recrystallization.

Scientific Research Applications

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in several areas of scientific research, including cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of several enzymes, including xanthine oxidase and carbonic anhydrase.

properties

Molecular Formula

C20H18N6OS2

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N6OS2/c1-13-7-9-15(10-8-13)18-24-25-20(26(18)21)29-12-17(27)23-19-22-16(11-28-19)14-5-3-2-4-6-14/h2-11H,12,21H2,1H3,(H,22,23,27)

InChI Key

VWYSNUMDKKPQRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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